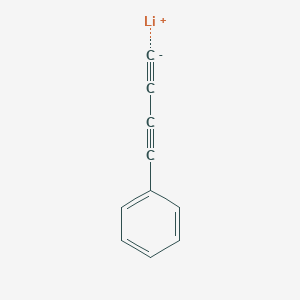
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide is a complex organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple oxo and aza groups, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide typically involves multi-step organic reactions. One common method includes the condensation of specific amines with diketones under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amine
- 2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-thiol
Uniqueness
2,7,12,17-Tetraoxo-3,8,13,18-tetraazadocosan-22-amide stands out due to its specific combination of oxo and aza groups, which confer unique reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
90139-72-3 |
|---|---|
Molekularformel |
C18H33N5O5 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
4-[4-[4-(4-acetamidobutanoylamino)butanoylamino]butanoylamino]butanamide |
InChI |
InChI=1S/C18H33N5O5/c1-14(24)20-10-3-7-16(26)22-12-5-9-18(28)23-13-4-8-17(27)21-11-2-6-15(19)25/h2-13H2,1H3,(H2,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,28) |
InChI-Schlüssel |
ARYGZOQKSNPJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)








![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

